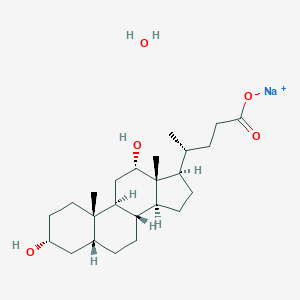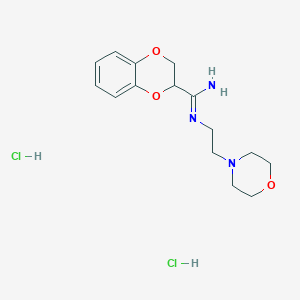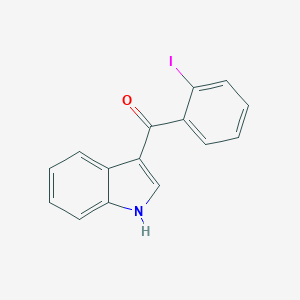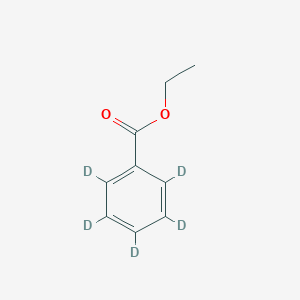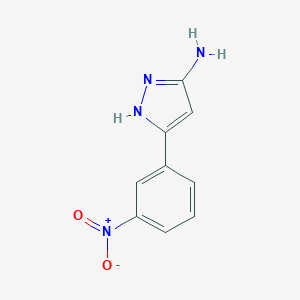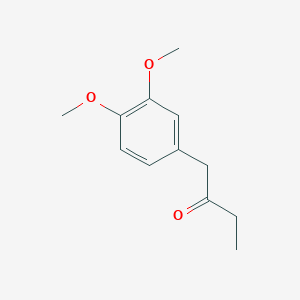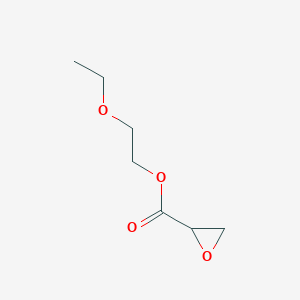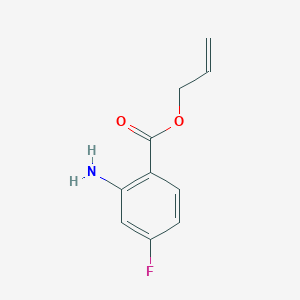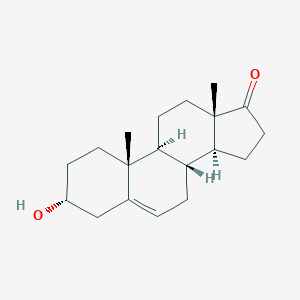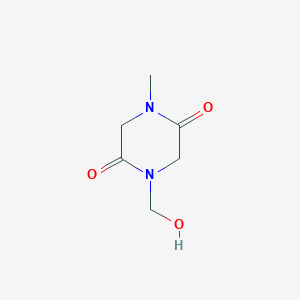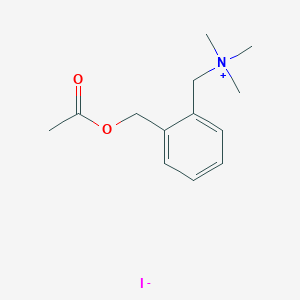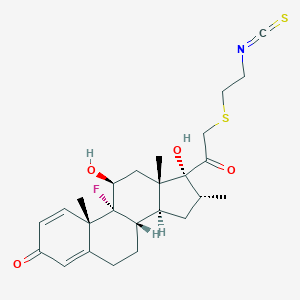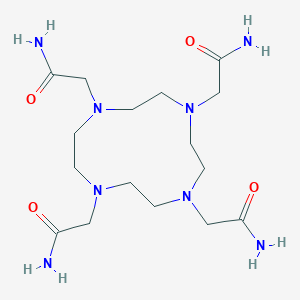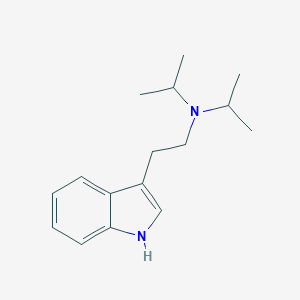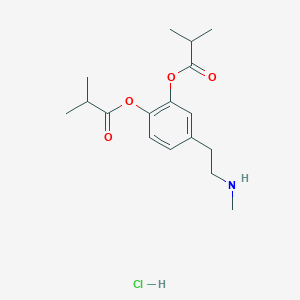
Ibopamine hydrochloride
説明
Ibopamine hydrochloride is an orally active derivative of dopamine, which is metabolized to its active form, epinine. It exhibits a range of pharmacological activities, including dopaminergic—DA1 and DA2—activity, alpha 1, alpha 2, beta 1, and beta 2 activity, with indirect sympathomimetic action of dopamine . It has been shown to increase renal blood flow, diuresis, and urinary excretion of sodium, potassium, and creatinine . Ibopamine has been used in various clinical settings, including as an adjunct and substitute for dopamine in patients with severe heart failure awaiting heart transplantation , and in the treatment of congestive heart failure .
Synthesis Analysis
The synthesis of ibopamine hydrochloride involves several chemical reactions starting from 3,4-dimethoxyphenethylamine. The process includes N-benzylation, N-methylation, esterification, demethylation, debenzylation, and salt formation. An improved synthesis method has been reported where nickel is used instead of palladium/carbon, and sodium borohydride is employed as the reductive agent. This method is considered economical and suitable for industrial production .
Molecular Structure Analysis
The molecular structure of ibopamine hydrochloride has been confirmed through various analytical techniques, including infrared spectroscopy (IR), mass spectrometry (MS), proton nuclear magnetic resonance (^1H NMR), and elemental analysis (EA) . These techniques ensure the correct identification of the synthesized compound and its purity.
Chemical Reactions Analysis
Ibopamine undergoes hydrolysis to form the active moiety epinine. This transformation is crucial for its pharmacological activity, as epinine is responsible for the drug's effects on the cardiovascular and renal systems . The chemical stability and reactivity of ibopamine under different conditions are essential for its therapeutic efficacy and shelf life.
Physical and Chemical Properties Analysis
The physical and chemical properties of ibopamine hydrochloride, such as solubility, stability, and hygroscopicity, are important for its formulation and administration. These properties have been studied to optimize the drug's delivery and ensure its effectiveness in clinical use .
Clinical Tolerability and Case Studies
Ibopamine hydrochloride has been investigated for its clinical tolerability in volunteers, showing that it can be administered in increasing doses without significant side effects. The drug led to a progressive increase in diuresis and a marginal decrease in body weight, without affecting hematological and biochemical parameters . In patients with severe congestive heart failure, ibopamine improved hemodynamic and metabolic responses to exercise, both after acute and chronic therapy, without significant adverse effects . Additionally, ibopamine has been evaluated as a provocative test in patients with open-angle glaucoma, confirming its utility in detecting hydrodynamic disorders .
科学的研究の応用
Pharmacodynamic and Pharmacokinetic Properties
Ibopamine hydrochloride, an orally active derivative of dopamine, undergoes hydrolysis to epinine, its active moiety. It has demonstrated inotropic and vasodilating properties, improving cardiac and systemic hemodynamics by increasing cardiac output and reducing afterload. This has led to its use in treating moderate to severe congestive heart failure, showing benefits in functional class and clinical symptoms (Henwood & Todd, 1988).
Metabolic Fate and Pharmacokinetics
Ibopamine's metabolism has been studied using high-performance liquid chromatography with electrochemical detection. These methods were applied to understand the pharmacokinetics and metabolic fate of epinine after oral administration of ibopamine, demonstrating its transformation and excretion patterns in the human body (Gifford, Randolph, Heineman, & Ziemniak, 1986).
Application in Heart Failure Treatment
Ibopamine acts predominantly as a vasodilator and inhibitor of neuroendocrine activation in congestive heart failure, with mild positive inotropic effects. It's been found effective in combination with conventional therapies like digoxin, diuretics, and/or ACE inhibitors for treating patients with mild to severe congestive heart failure (Spencer, Faulds, & Fitton, 1993).
Ocular Applications
Notably, ibopamine has been used as a mydriatic agent in ocular applications. Studies show that it induces mydriasis and is well-tolerated when applied topically. Its mydriatic effect is correlated with the concentration of epinine in the aqueous humor, suggesting a direct stimulation of alpha 1-adrenergic receptors (Soldati, Gianesello, Galbiati, Gazzaniga, & Virno, 1993).
Use in Diagnostics and Glaucoma
Ibopamine has been used in glaucoma diagnostics as a pharmacological provocative test. Its ability to induce transient increases in intraocular pressure in glaucomatous eyes without significant effects in normal eyes confirms its utility in detecting hydrodynamic disorders (Giuffré, Taverniti, & di Staso, 2004).
Hemodynamic and Neurohormonal Effects
In heart failure patients, ibopamine demonstrates dose-related hemodynamic and neurohormonal responses. Lower doses exert beneficial neurohormonal, hemodynamic, and renal effects without increased inotropic effects. These properties suggest its potential role in treating patients with severe left ventricular dysfunction who remain symptomatic despite other therapies (Pouleur, 1995).
Metabolism in Animals
Research on ibopamine's metabolism in dogs showed that it exerts cardiovascular effects similar to intravenously infused dopamine. This study provided insight into the drug's transformation and excretion in animal models, which is crucial for understanding its therapeutic potential and safety profile (Pocchiari, Pataccini, Castelnovo, Longo, Paro, & Casagrande, 1986).
特性
IUPAC Name |
[4-[2-(methylamino)ethyl]-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4.ClH/c1-11(2)16(19)21-14-7-6-13(8-9-18-5)10-15(14)22-17(20)12(3)4;/h6-7,10-12,18H,8-9H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIXRWKJZYLBJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CCNC)OC(=O)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020864 | |
| Record name | N-Methyldopamine,O,O'-diisobutyroylester hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ibopamine hydrochloride | |
CAS RN |
75011-65-3 | |
| Record name | Ibopamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75011-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ibopamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075011653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyldopamine,O,O'-diisobutyroylester hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2-(methylamino)ethyl]-1,2-phenylene isobutyrate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IBOPAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VXW2HU8GS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



